molecular formula C23H20N4O2S B11322714 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11322714
M. Wt: 416.5 g/mol
InChI Key: KXPYFYZLHHHPOO-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the triazole ring and various substituents allows for a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another 1,2,4-triazole derivative with antifungal properties.

    Alprazolam: A triazole-containing compound used as an anxiolytic.

    Voriconazole: A triazole antifungal agent.

Uniqueness

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to its specific substituents, which confer distinct biological activities. Its combination of a triazole ring with diphenyl and methoxyphenyl groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20N4O2S/c1-29-20-15-9-8-14-19(20)24-21(28)16-30-23-26-25-22(17-10-4-2-5-11-17)27(23)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,24,28)

InChI Key

KXPYFYZLHHHPOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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